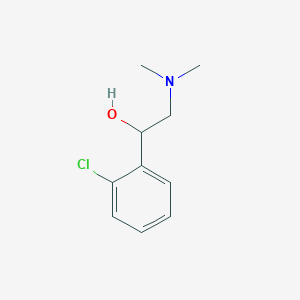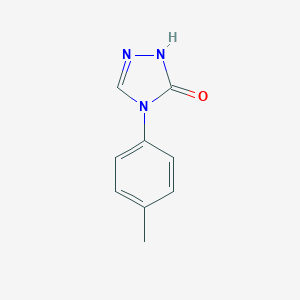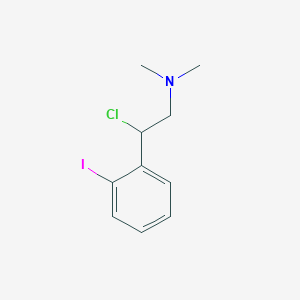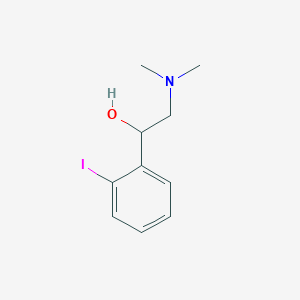
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core with a thioxo group and a methoxybenzyl substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 3-methoxybenzylamine with isothiocyanates, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the benzyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazolinone derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the production of pharmaceuticals and agrochemicals, as well as in the development of new chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the quinazolinone core play crucial roles in binding to these targets, leading to the modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby exerting its biological effects.
Comparación Con Compuestos Similares
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a different position of the methoxy group.
2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the methoxybenzyl substituent.
3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Contains an oxo group instead of a thioxo group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-6-4-5-11(9-12)10-18-15(19)13-7-2-3-8-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRQEJNHPDXYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(methylsulfanyl)-2-thienyl]ethanone O-{4-nitrobenzoyl}oxime](/img/structure/B371142.png)



![2-[(4-Propoxyphenyl)methylideneamino]fluoren-9-one](/img/structure/B371150.png)


![4'-(4-Methylpentyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B371153.png)


![N-{4-[(4-amino-2-chlorophenyl)diazenyl]phenyl}-N,N-dimethylamine](/img/structure/B371160.png)
